molecular formula C11H15BrN2O2 B4940435 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide

2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide

Cat. No.: B4940435
M. Wt: 287.15 g/mol
InChI Key: OFZGFNZLEPRDRQ-UHFFFAOYSA-N
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Description

2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide is an organic compound that features a brominated phenol structure with an ethylamino substituent and an acetamide group

Properties

IUPAC Name

2-[4-bromo-2-(ethylaminomethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-2-14-6-8-5-9(12)3-4-10(8)16-7-11(13)15/h3-5,14H,2,6-7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZGFNZLEPRDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-hydroxybenzaldehyde and ethylamine.

    Formation of Intermediate: The aldehyde group of 4-bromo-2-hydroxybenzaldehyde reacts with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form 4-bromo-2-[(ethylamino)methyl]phenol.

    Acetylation: Finally, the phenol is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylacetanilide: Similar structure but with a methyl group instead of an ethylamino group.

    4-bromo-2-[(methylamino)methyl]phenoxyacetamide: Similar structure but with a methylamino group instead of an ethylamino group.

Uniqueness

2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethylamino and acetamide groups allows for versatile modifications and applications in various fields .

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